

Clidanac's Mechanism of Action in Rheumatoid Arthritis: A Technical Guide

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Compound of Interest		
Compound Name:	Clidanac	
Cat. No.:	B1669174	Get Quote

Disclaimer: Information regarding the specific application and mechanism of action of **Clidanac** in rheumatoid arthritis is limited in publicly available scientific literature. This guide provides an in-depth overview of its established core mechanism—the uncoupling of oxidative phosphorylation—and explores its potential relevance to the pathophysiology of rheumatoid arthritis based on current scientific understanding of the disease.

Introduction

Clidanac is a potent anti-inflammatory agent. While its direct clinical use and efficacy in rheumatoid arthritis (RA) are not well-documented in recent literature, its fundamental mechanism of action at the cellular level provides a basis for its potential therapeutic effects in inflammatory conditions. This technical guide will delve into the core mechanism of **Clidanac**, the uncoupling of mitochondrial oxidative phosphorylation, and its implications for the inflammatory processes central to rheumatoid arthritis.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of **Clidanac** is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the critical link between the electron transport chain and the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency.

The Process of Oxidative Phosphorylation





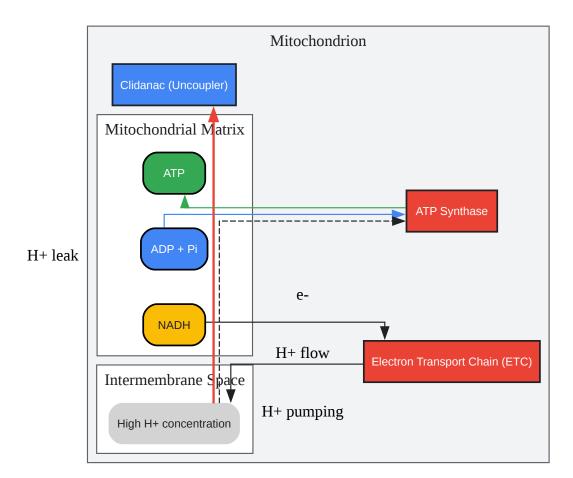


Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce ATP. It consists of two main components: the electron transport chain and chemiosmosis. The electron transport chain, located on the inner mitochondrial membrane, involves a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions. This electron transfer is coupled with the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The potential energy stored in this gradient is then used by ATP synthase to generate ATP from ADP and inorganic phosphate.

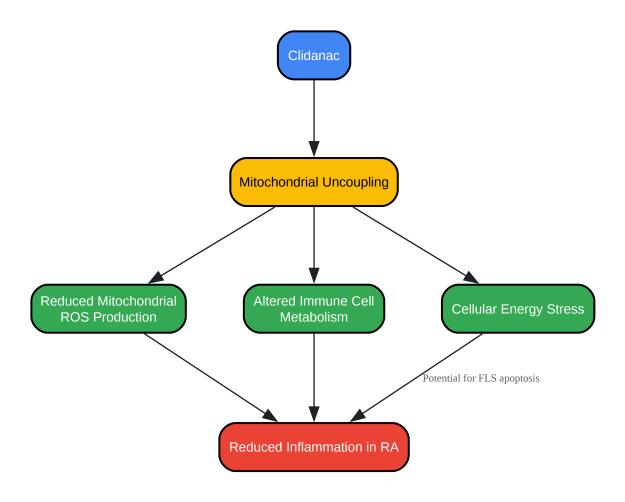
Clidanac as an Uncoupling Agent

Clidanac acts as a protonophore, creating a pathway for protons to flow back across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the proton gradient, and the energy that would have been used for ATP synthesis is instead released as heat. A study on isolated rat liver mitochondria demonstrated that **Clidanac** effectively uncouples oxidative phosphorylation, and interestingly, both of its optical enantiomers exhibit similar potency in this regard.









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